molecular formula C21H20N2O3 B6102972 2-oxo-2-(2-phenylindolizin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-oxo-2-(2-phenylindolizin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No. B6102972
M. Wt: 348.4 g/mol
InChI Key: VQXXVFSJWCDIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2-(2-phenylindolizin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical structure and properties make it an ideal candidate for various research applications. In

Mechanism of Action

The mechanism of action of 2-oxo-2-(2-phenylindolizin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It also induces apoptosis and inhibits cell proliferation in cancer cells. Additionally, it reduces inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-oxo-2-(2-phenylindolizin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide in lab experiments is its unique chemical structure and properties. It has been shown to have potential anti-cancer and anti-inflammatory properties, making it an ideal candidate for various research applications. However, one limitation is the lack of information on its mechanism of action. Further research is needed to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for research on 2-oxo-2-(2-phenylindolizin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide. One direction is to further investigate its potential anti-cancer properties. Studies could focus on its efficacy in different types of cancer and its potential as a therapeutic agent. Another direction is to investigate its potential anti-inflammatory properties. Studies could focus on its efficacy in different animal models of inflammation and its potential as a therapeutic agent. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

The synthesis of 2-oxo-2-(2-phenylindolizin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-phenylindole with 2-bromoacetophenone in the presence of a palladium catalyst. This reaction results in the formation of 2-oxo-2-(2-phenylindolizin-3-yl)acetophenone. The second step involves the reaction of 2-oxo-2-(2-phenylindolizin-3-yl)acetophenone with tetrahydrofuran-2-ylmethylamine in the presence of acetic acid. This reaction results in the formation of this compound.

Scientific Research Applications

2-oxo-2-(2-phenylindolizin-3-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide has various scientific research applications. It has been studied for its potential anti-cancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential anti-inflammatory properties. Studies have shown that it inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.

properties

IUPAC Name

2-oxo-N-(oxolan-2-ylmethyl)-2-(2-phenylindolizin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-20(21(25)22-14-17-10-6-12-26-17)19-18(15-7-2-1-3-8-15)13-16-9-4-5-11-23(16)19/h1-5,7-9,11,13,17H,6,10,12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXXVFSJWCDIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.